molecular formula C17H25ClN2O B4410219 1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride

1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride

Cat. No.: B4410219
M. Wt: 308.8 g/mol
InChI Key: RFEXYSMGEXRFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a butyl chain linked to a tert-butylphenoxy group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3-tert-butylphenol and 1H-imidazole.

    Formation of the Intermediate: The 3-tert-butylphenol is reacted with butyl bromide in the presence of a base to form 4-(3-tert-butylphenoxy)butane.

    Imidazole Substitution: The intermediate is then reacted with 1H-imidazole under suitable conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine hydrochloride: This compound has a similar structure but contains a piperazine ring instead of an imidazole ring.

    4-tert-Butylphenol derivatives: These compounds share the tert-butylphenoxy group but differ in their overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of the imidazole ring and the tert-butylphenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-tert-butylphenoxy)butyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O.ClH/c1-17(2,3)15-7-6-8-16(13-15)20-12-5-4-10-19-11-9-18-14-19;/h6-9,11,13-14H,4-5,10,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEXYSMGEXRFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.